molecular formula C34H34F2N4O6 B7856092 伏利替尼 CAS No. 937176-80-2

伏利替尼

货号 B7856092
CAS 编号: 937176-80-2
分子量: 632.7 g/mol
InChI 键: CXQHYVUVSFXTMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Foretinib is an experimental drug candidate for the treatment of cancer . It was discovered by Exelixis and is under development by GlaxoSmithKline . Foretinib is an inhibitor of the kinase enzymes c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) .


Molecular Structure Analysis

Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression, and spread of cancer . Its chemical formula is C34H34F2N4O6 .


Chemical Reactions Analysis

Foretinib undergoes phase I metabolic pathways which include oxidation, deuorination, reduction, and hydroxylation . Additionally, four potential reactive metabolites, two aldehydes, and two iminium ions, were found .


Physical And Chemical Properties Analysis

Foretinib is a small molecule with a molar mass of 632.665 g·mol −1 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

  1. 治疗乳头状肾细胞癌 (PRCC)

    伏利替尼对晚期 PRCC 患者显示出疗效。它对具有生殖系 MET 突变的患者特别有效。靶向的主要通路是 MET、VEGF、RON、AXL 和 TIE-2 受体 (Choueiri 等,2013 年).

  2. 转移性或无法切除的实体瘤的 I 期临床试验

    一项涉及递增剂量口服伏利替尼的研究显示出治疗转移性或无法切除的实体瘤的潜力。该试验旨在确定伏利替尼的最大耐受剂量并确定其安全性 (Eder 等,2010 年).

  3. 体外代谢途径分析

    对伏利替尼代谢途径的研究揭示了对其氧化、脱氟、还原和羟基化过程的重要见解,有助于理解其生物激活途径 (Kadi 等,2017 年).

  4. 晚期肝细胞癌的一线治疗

    一项关于伏利替尼作为晚期肝细胞癌患者一线治疗的研究突出了其有希望的抗肿瘤活性和耐受性。该研究还确定 IL6 和 IL8 是反应预测的潜在生物标志物 (Yau 等,2016 年).

  5. 评估头颈部鳞状细胞癌

    一项针对复发性或转移性头颈部鳞状细胞癌患者的伏利替尼 II 期试验显示,疾病稳定是最佳结果,副作用可控 (Seiwert 等,2012 年).

  6. 对胰腺癌生长的影响

    已发现伏利替尼通过抑制血管生成和淋巴管生成来抑制胰腺癌中的肿瘤生长,影响关键信号受体,如 VEGFR-2/3 和 TIE-2 (Chen 等,2015 年).

  7. 对卵巢癌的影响

    发现该药物可通过 c-Met 和 VEGFR-2 抑制等途径有效阻止卵巢癌的生长和转移 (Zillhardt 等,2011 年).

  8. 药代动力学分析

    研究还集中在伏利替尼的药代动力学上,包括其在人体内的吸收、分布、代谢和排泄 (Attwa 等,2018 年).

作用机制

Foretinib inhibits the activation of MET, RON, ERK, and AKT, decreased proliferation, and increased apoptosis . It is an inhibitor of the kinase enzymes c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) .

安全和危害

The primary objectives of clinical trials involving Foretinib are to identify a maximum tolerated dose and determine the safety profile of Foretinib . Dose-limiting toxicities included grade 3 elevations in aspartate aminotransferase and lipase .

未来方向

Foretinib has shown potential in treating patients with AML with FLT3-ITD mutations, especially for those carrying secondary mutations after treatment failure with other FLT3 inhibitors . Another study suggests that Foretinib has the potential to be considered as a therapeutic agent in GBM treatment .

属性

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918193
Record name Foretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Foretinib

CAS RN

849217-64-7, 937176-80-2
Record name Foretinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849217-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Foretinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Foretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foretinib
Reactant of Route 2
Reactant of Route 2
Foretinib
Reactant of Route 3
Reactant of Route 3
Foretinib
Reactant of Route 4
Reactant of Route 4
Foretinib
Reactant of Route 5
Reactant of Route 5
Foretinib
Reactant of Route 6
Reactant of Route 6
Foretinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。